molecular formula C11H11FN2OS B2555037 N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 865544-80-5

N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2555037
CAS No.: 865544-80-5
M. Wt: 238.28
InChI Key: MWSIIDSRPBBAQJ-QBFSEMIESA-N
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Description

N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, which is a fused bicyclic structure containing both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide Similar compounds have been shown to inhibit hiv-1 reverse transcriptase .

Mode of Action

The exact mode of action of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide Compounds with similar structures have been found to exhibit uncompetitive inhibition .

Biochemical Pathways

The specific biochemical pathways affected by (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide Given its potential role as an hiv-1 reverse transcriptase inhibitor , it may be involved in the inhibition of the viral replication pathway.

Result of Action

The molecular and cellular effects of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide Similar compounds have shown cytotoxic activity against human cancer cell lines .

Biochemical Analysis

Biochemical Properties

(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to exhibit cytotoxic and antibacterial activities, indicating its potential as a therapeutic agent . It interacts with enzymes involved in metabolic pathways, potentially inhibiting or activating them, which can lead to changes in cellular metabolism.

Cellular Effects

The effects of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound exhibits cytotoxic effects on cancer cell lines, such as MCF-7 and HeLa, indicating its potential as an anticancer agent . Additionally, it has antibacterial properties, which further highlight its therapeutic potential.

Molecular Mechanism

The molecular mechanism of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity. These interactions can result in the inhibition of cancer cell growth and the suppression of bacterial proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its cytotoxic and antibacterial activities over extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of cancer cell growth and antibacterial activity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions can lead to changes in cellular metabolism, which may contribute to the compound’s therapeutic effects .

Transport and Distribution

The transport and distribution of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins, which influence its localization and accumulation. These interactions can affect the compound’s therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of (Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Acetamide Group: The final step involves the reaction of the benzothiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Formation of substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide: Unique due to the presence of both fluorine and acetamide groups.

    N-[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide: Lacks the fluorine atom, which may affect its chemical and biological properties.

    N-[(2Z)-3-ethyl-6-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide:

Uniqueness

The presence of the fluorine atom in this compound enhances its chemical stability and biological activity compared to similar compounds without the fluorine atom. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c1-3-14-9-5-4-8(12)6-10(9)16-11(14)13-7(2)15/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSIIDSRPBBAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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